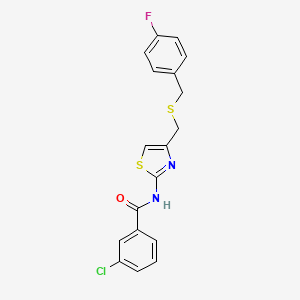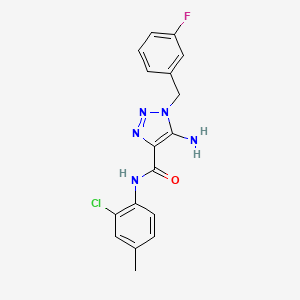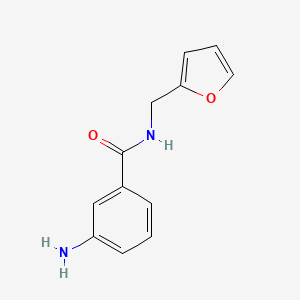
(E)-3-(3-(3-bromo-4,5-dimethoxyphenyl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-(3-bromo-4,5-dimethoxyphenyl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H19BrClNO4 and its molecular weight is 524.8. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-(3-bromo-4,5-dimethoxyphenyl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-(3-bromo-4,5-dimethoxyphenyl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
- Quinolinyl acrylate derivatives have been evaluated against prostate cancer cells in vitro and in vivo, showing significant anticancer activity (Rodrigues et al., 2012).
- Synthesized 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds demonstrated anticancer activities by inhibiting extracellular regulated kinase1/2 phosphorylation and inducing apoptosis in cancer cells (Zhang et al., 2013).
Antileishmanial Activity
- Styrylquinolines synthesized and evaluated for antileishmanial activity showed significant in vitro and in vivo effects against intracellular amastigotes, suggesting potential as antileishmanial agents (Petro-Buelvas et al., 2021).
Antimicrobial and Drug Releasing Studies
- Novel acrylate monomer of quinoline-based chalcone showed high antimicrobial activities, particularly against gram-negative bacteria. In vitro drug release studies indicated its potential for controlled drug delivery (Uma et al., 2015).
Corrosion Inhibition
- Chalcone derivatives showed high inhibition activities for mild steel corrosion in hydrochloric acid, indicating potential as corrosion inhibitors (Lgaz et al., 2017).
Synthesis of Novel Derivatives
- Research on the synthesis of novel derivatives of related compounds has led to the creation of compounds with potential biological applications, such as in medicinal chemistry (Aghekyan et al., 2019).
Photophysical Properties
- Studies on the structure and photophysical properties of dimeric Zn(II) complexes based on 8-hydroxyquinoline with chlorobenzene units have been conducted, which could have implications in materials science and photophysics (Yuan et al., 2012).
properties
IUPAC Name |
3-[(E)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrClNO4/c1-32-22-13-15(12-19(27)25(22)33-2)8-11-21(30)24-23(16-6-4-3-5-7-16)18-14-17(28)9-10-20(18)29-26(24)31/h3-14H,1-2H3,(H,29,31)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTJNRILTFQTNU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(3-bromo-4,5-dimethoxyphenyl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid](/img/structure/B2916696.png)
![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)
![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)
![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)
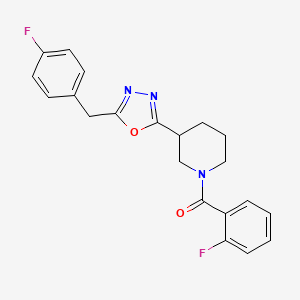

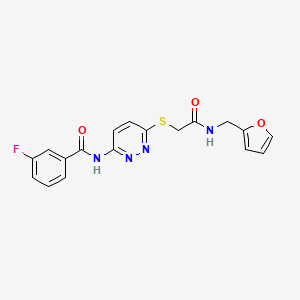
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)
![3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B2916709.png)
